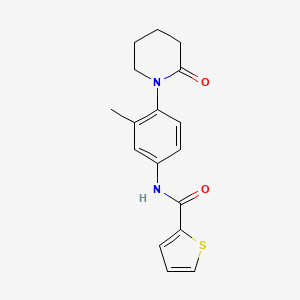
1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(2-phenoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(2-phenoxyethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as HMF-PEU and is synthesized via a specific chemical process.
Applications De Recherche Scientifique
Environmental Impact and Carcinogenicity
Research has investigated the environmental and health impacts of urea derivatives, such as ethyl carbamate, which is a concern due to its carcinogenic properties. Ethyl carbamate (EC) is found in fermented foods and beverages and is classified as "probably carcinogenic to humans" by the World Health Organization’s International Agency for Research on Cancer (IARC). Despite its low level presence, its potential health risks have spurred investigations into its formation, detection, and reduction methods in food and alcoholic beverages (Weber & Sharypov, 2009).
Urease Inhibitors in Medical Applications
Urease inhibitors have garnered interest for their potential in treating infections caused by urea-hydrolyzing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Although acetohydroxamic acid is the only clinically used urease inhibitor for urinary tract infections, it poses severe side effects, prompting ongoing research into more effective and safer alternatives (Kosikowska & Berlicki, 2011).
Biomarkers for Tobacco and Cancer Research
The quantification of human urinary carcinogen metabolites, including those derived from urea, provides crucial information for understanding the relationship between tobacco use and cancer. Biomarkers like NNAL and NNAL-Gluc, which are specific to tobacco-derived carcinogens, are instrumental in evaluating exposure to environmental tobacco smoke (ETS) and the effectiveness of tobacco harm reduction strategies (Hecht, 2002).
Parabens in Aquatic Environments
The presence and effects of parabens, used as preservatives in cosmetics and pharmaceuticals, have been examined for their endocrine-disrupting potential and persistence in aquatic environments. Despite treatments that efficiently remove parabens from wastewater, they are ubiquitous in surface water and sediments, highlighting the continuous environmental impact of these compounds (Haman et al., 2015).
Conversion of Biomass to Furan Derivatives
Research into the conversion of plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF), explores sustainable alternatives to non-renewable hydrocarbon sources. HMF and its derivatives are pivotal in producing a wide array of products, from polymers to fuels, demonstrating the potential of biomass as a renewable resource for the chemical industry (Chernyshev et al., 2017).
Propriétés
IUPAC Name |
1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-12-7-8-15(22-12)14(19)11-18-16(20)17-9-10-21-13-5-3-2-4-6-13/h2-8,14,19H,9-11H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWGEHWWJKRENV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)NCCOC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(2-phenoxyethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



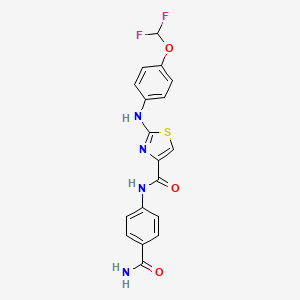
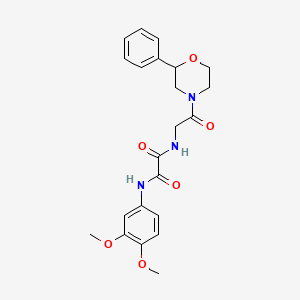

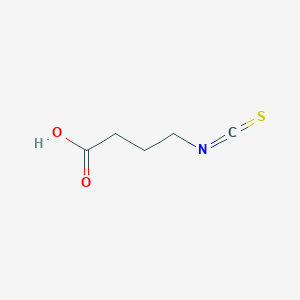
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(2-methylpyrazol-3-yl)methyl]but-2-enamide](/img/structure/B2681073.png)
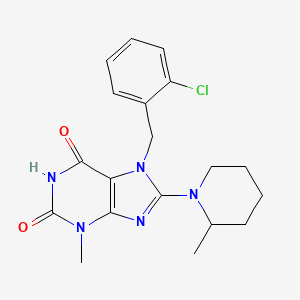
![8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2681076.png)
![(1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine](/img/structure/B2681078.png)
